5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the class of triazolopyridines
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities . They can interfere with multiple drug targets, potentially making them effective in overcoming drug resistance .
Biochemical Pathways
Compounds that inhibit c-met/vegfr-2 kinases, like some [1,2,4]triazolo[4,3-a]pyrazine derivatives, can affect various cellular processes, including cell growth and apoptosis .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives can inhibit the growth of cells in a dose-dependent manner and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the halogen exchange (Halex) reaction. This method starts with 5-iodo-1,2,3-triazoles, which undergo a halogen exchange reaction using potassium fluoride (KF) at elevated temperatures (around 180°C) under microwave irradiation . This reaction is tolerant of various functional groups, making it a versatile approach for synthesizing fluorinated triazoles.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Halex reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and heterocyclic systems.
Comparison with Similar Compounds
4-Fluoro-1,2,3-triazoles: These compounds share a similar triazole ring structure but differ in the position of the fluorine atom.
Polyfluoroalkyl-1,2,3-triazoles: These compounds have multiple fluorine atoms, which can enhance their chemical stability and biological activity.
Uniqueness: 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific fluorine substitution pattern and the resulting electronic and steric effects
Properties
IUPAC Name |
5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZZOVNGUBYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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